REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:8]=[C:9]([O:12][CH:13]([CH3:15])[CH3:14])[CH:10]=2)[CH2:5][CH2:4][NH:3]1.C1C(=O)N([Cl:31])C(=O)C1>CC#N>[Cl:31][C:10]1[C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:8][C:7]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[C:6]2[C:11]=1[C:2](=[O:1])[NH:3][CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
O=C1NCCC2=C(C=C(C=C12)OC(C)C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrating under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C2CCNC(C12)=O)NC(OC(C)(C)C)=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 893 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |